molecular formula C24H28O9 B154345 Isomallotochromanol CAS No. 126026-32-2

Isomallotochromanol

Cat. No. B154345
M. Wt: 460.5 g/mol
InChI Key: XBXKUYYCBXJGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomallotochromanol is a naturally occurring compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the chromanol family of compounds and is structurally similar to vitamin E. Isomallotochromanol has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In

Scientific Research Applications

Inhibition of Pro-inflammatory Cytokine Expression

Isomallotochromanol, derived from Mallotus japonicus, has been found to significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated macrophages. This inhibition occurs through the suppression of nuclear factor-kappaB (NF-kappaB) activation, a key factor in inflammatory responses (Ishii et al., 2003).

Inhibition of Nitric Oxide Production

Isomallotochromanol exhibits strong inhibitory activity against nitric oxide production, with an IC50 of 10.7 microM. This compound reduces the induction of inducible nitric oxide synthase (iNOS) protein and mRNA expression in activated macrophages, indicating its potential in pharmacological applications for conditions where nitric oxide production is a concern (Ishii et al., 2001).

Potential in Food Industry

Isomallotochromanol, being a derivative of isomalt, may hold potential in the food industry. Isomalt is a non-cariogenic sweetener used in sugar-free candy and chewing gum, and its effects on enamel de- and remineralization have been studied. The inclusion of isomalt in toothpaste showed a positive effect on the de/remineralization balance when used under practical conditions (Takatsuka et al., 2008).

Stability in Pharmaceutical Formulations

Isomalt and its diastereomer mixtures, closely related to isomallotochromanol, have shown potential as stabilizing excipients in pharmaceutical formulations, particularly in freeze-drying processes. These compounds help retain protein activity during freeze-drying and subsequent storage, suggesting their utility in developing stable pharmaceutical products (Tuderman et al., 2018).

properties

CAS RN

126026-32-2

Product Name

Isomallotochromanol

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

IUPAC Name

1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone

InChI

InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3

InChI Key

XBXKUYYCBXJGEN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

synonyms

6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman
isomallotochromanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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